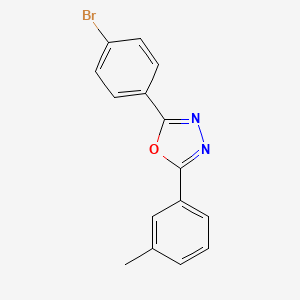

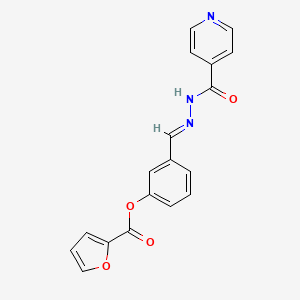

2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives typically involves dehydration of diarylhydrazide, with yields up to 78.9% reported under optimized reaction conditions. These derivatives are characterized using spectroscopic methods such as IR and NMR, highlighting the critical role of reaction conditions in the synthesis process (Liu Yu et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives is elucidated using various spectroscopic techniques, including IR and NMR. The detailed molecular structure helps in understanding the photoluminescent properties, where the derivatives show maximum UV absorption wavelengths between 280 to 301 nm and peak photoluminescent wavelengths between 350 to 370 nm, indicating the influence of aryl groups on these properties (Liu Yu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives are diverse, including the Suzuki cross-coupling reaction, which introduces various aryl groups, enhancing the compound's absorption, emission spectra, and electrochemical properties. Such modifications are essential for exploring the potential applications of these derivatives in different fields (A. Kudelko et al., 2015).

Physical Properties Analysis

The physical properties, including UV absorption and photoluminescent properties of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives, are significantly influenced by the aryl groups attached to the oxadiazole ring. These properties suggest potential applications in organic optical materials, underscoring the importance of structural modifications on the physical characteristics of these compounds (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives, such as reactivity and potential as electrophilic or nucleophilic sites, can be deduced from molecular structure analysis. Detailed spectroscopic studies provide insights into the compound's stability, reactivity, and interactions with different chemical agents, offering a foundation for further exploration of its applications (Liu Yu et al., 2006).

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activity

Research has demonstrated that 2,5-disubstituted 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds possess notable antimicrobial activity against selected microbial species, with specific derivatives showing potent effects. Moreover, their hemolytic activity was assessed, indicating low toxicity, making them viable for further biological screening and application trials (Gul et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives are also explored for their corrosion inhibition capabilities. Kalia et al. (2020) studied two oxadiazole derivatives for their effectiveness in preventing mild steel corrosion in hydrochloric acid solution. Their research concluded that these derivatives act as excellent corrosion inhibitors, with the efficiency increasing at higher concentrations and lower temperatures. The study provided insights into the mechanism of inhibition and suggested the potential industrial applications of oxadiazole derivatives in corrosion protection (Kalia et al., 2020).

Optical and Electrochemical Properties

Oxadiazole rings have been incorporated into compounds for their optical and electrochemical applications. Chandrakantha et al. (2011) synthesized a new series of 1,3,4-oxadiazole derivatives, exploring their nonlinear optical properties. The study found that certain compounds exhibit optical limiting behavior, making them suitable for optoelectronic applications (Chandrakantha et al., 2011).

Mécanisme D'action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-3-2-4-12(9-10)15-18-17-14(19-15)11-5-7-13(16)8-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWDDNPHOZFWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)